Cas no 877631-30-6 (N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide)

N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Benzeneacetamide, N-[2-(2-furanyl)-2-(4-phenyl-1-piperazinyl)ethyl]-4-methoxy-
- SR-01000020008-1
- AKOS024653543
- N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- F2504-0096
- SR-01000020008
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 877631-30-6
- N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide
-
- インチ: 1S/C25H29N3O3/c1-30-22-11-9-20(10-12-22)18-25(29)26-19-23(24-8-5-17-31-24)28-15-13-27(14-16-28)21-6-3-2-4-7-21/h2-12,17,23H,13-16,18-19H2,1H3,(H,26,29)
- InChIKey: LFMNBWPTDHZRFD-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NCC(C2=CC=CO2)N2CCN(C3=CC=CC=C3)CC2)=O)=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 419.22089180g/mol
- どういたいしつりょう: 419.22089180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.182±0.06 g/cm3(Predicted)
- ふってん: 617.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 15.29±0.46(Predicted)
N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2504-0096-15mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-5μmol |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-2mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-20μmol |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-20mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-30mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-4mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-2μmol |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-10mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0096-5mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
877631-30-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamideに関する追加情報
Professional Introduction to N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide (CAS No. 877631-30-6)
N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide, identified by its CAS number 877631-30-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound includes a fusane core, phenyl rings, and piperazine functionalities, which collectively contribute to its unique chemical and biological properties.
The pharmacological relevance of N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide stems from its ability to interact with various biological targets. Specifically, the presence of the piperazine moiety suggests potential activity as an agonist or antagonist for neurotransmitter receptors, which are critical in modulating central nervous system (CNS) functions. Furthermore, the combination of furan and methoxyphenyl groups may contribute to its solubility and bioavailability, enhancing its pharmacokinetic profile.
In recent years, there has been a surge in research focused on developing small molecules that can modulate CNS activity with high selectivity and efficacy. N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide has been explored in several preclinical studies as a candidate for treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. The structural features of this compound make it a promising scaffold for further derivatization, allowing researchers to fine-tune its pharmacological properties.
One of the most compelling aspects of N-877631-30-6 is its potential to serve as a lead compound for drug discovery. The structural diversity inherent in its framework provides a rich foundation for medicinal chemists to explore modifications that could enhance its therapeutic index. For instance, alterations to the phenyl rings or the piperazine nitrogen atoms could alter receptor binding affinity and selectivity. Such modifications are crucial in minimizing side effects and improving patient outcomes.
The synthesis of N-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the furan ring at the 2-position and the piperazine moiety at the 4-position are critical steps that define the compound's identity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex carbon skeleton efficiently. These methods not only ensure high yields but also allow for scalability, which is essential for industrial production.
The biological evaluation of N-877631-30-6 has revealed intriguing findings that underscore its therapeutic potential. In vitro studies have demonstrated its ability to interact with serotonin receptors, particularly 5-HT1A and 5-HT7 subtypes, which are implicated in mood regulation and cognitive functions. Additionally, preliminary in vivo studies suggest that this compound exhibits anxiolytic effects without causing significant sedation, making it a promising candidate for treating anxiety disorders.
The integration of computational chemistry and molecular modeling has played a pivotal role in understanding the binding interactions of N-\*877631_30_6\* with biological targets. These computational approaches have helped researchers predict binding affinities and identify key residues involved in receptor interactions. Such insights are invaluable for designing derivatives with improved pharmacological profiles. Furthermore, virtual screening techniques have been used to identify novel analogs based on the scaffold of N-\*N_877631_30_6\*, expediting the drug discovery process.
The development of novel therapeutics often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and clinical sciences. N-\*N_877631_30_6\* exemplifies this collaborative effort, as it represents a convergence of structural innovation and biological validation. The ongoing research into this compound underscores the importance of interdisciplinary collaboration in advancing pharmaceutical science.
In conclusion, N-\*N_877631_30_6\* is a structurally complex and biologically relevant molecule with significant potential in the field of CNS drug development. Its unique combination of pharmacophoric elements makes it an attractive candidate for further investigation and optimization. As research continues to uncover new therapeutic applications for this compound, it is likely to remain a focal point in pharmaceutical innovation.
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